Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.: 112392-66-2
VCID: VC8172657
InChI: InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)
SMILES: CC(C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate

CAS No.: 112392-66-2

Cat. No.: VC8172657

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate - 112392-66-2

Specification

CAS No. 112392-66-2
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)
Standard InChI Key GJDICGOCZGRDFM-UHFFFAOYSA-N
SMILES CC(C(=O)OC)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of a propanoic acid methyl ester. The Boc group serves as a protective shield for the amine, enabling selective reactions at other functional sites during multi-step syntheses. Key structural attributes include:

  • SMILES: O=C(OC)[C@@H](NC(OC(C)(C)C)=O)CC1=CC=C(O)C(O)=C1

  • InChI Key: VURIGNDVTSFLOU-JTQLQIEISA-N

  • Chirality: The compound exhibits a single chiral center at the α-carbon of the amino acid backbone, conferring stereochemical specificity critical for biological activity .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight311.33 g/mol
Log P (XLOGP3)1.43
TPSA105.09 Ų
Water Solubility (ESOL)1.41 mg/mL
Melting PointNot reported

The compound’s moderate lipophilicity (Log P = 1.43) and high gastrointestinal absorption (predicted) suggest utility in prodrug formulations .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves Boc protection of methyl 2-aminopropanoate derivatives. A representative procedure from Ambeed.com (2020) achieved a 96% yield using sodium bicarbonate in a tetrahydrofuran-water system at 0–20°C for 16 hours :

Reaction Scheme:

  • Substrate: (S)-2-Amino-3-(3,4-methylenedioxyphenyl)propanoic acid methyl ester hydrochloride

  • Reagents: Boc₂O (di-tert-butyl dicarbonate), NaHCO₃

  • Conditions: THF/H₂O, 0°C → 20°C, 16 h

Post-reaction workup includes solvent removal, ethyl acetate extraction, and drying over anhydrous Na₂SO₄ .

Table 2: Comparative Synthesis Yields

Temperature (°C)Time (h)Yield (%)
0–201696
20185
Ambient1.576

Shorter reaction times at ambient temperatures reduce yields due to incomplete Boc group incorporation .

Green Chemistry Innovations

Recent studies emphasize safer alternatives to traditional methods. Abe et al. (2022) demonstrated a 97% yield using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in THF under inert atmospheres, avoiding toxic cyanating agents . This aligns with trends toward sustainable peptide synthesis .

Applications in Pharmaceutical Research

Peptide Intermediate

The compound’s Boc group facilitates sequential peptide elongation. For instance, it serves as a precursor in sedum alkaloid synthesis, where stereochemical integrity is paramount .

Prodrug Development

High GI absorption (predicted bioavailability score: 0.55) positions it as a candidate for orally administered prodrugs targeting neurological disorders . Its inability to cross the blood-brain barrier (BBB permeant: No) limits direct CNS applications but enhances peripheral targeting .

PrecautionRecommendation
Personal ProtectionGloves, goggles, ventilation
Storage2–8°C in airtight container
Spill ManagementAbsorb with inert material

Future Directions

Scalability Challenges

While lab-scale syntheses are robust, industrial-scale production requires optimization of catalyst recovery and solvent recycling. Continuous flow systems may address these issues .

Expanding Applications

Ongoing research explores its use in metal-organic frameworks (MOFs) for drug delivery, leveraging its carboxylate moiety for coordination chemistry .

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